![molecular formula C14H10N2O2S B14331880 2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. The presence of both hydroxyl and benzothiazolyl groups in its structure makes it a versatile molecule with significant potential in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-aminobenzothiazole. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: 2-hydroxybenzaldehyde reacts with 2-aminobenzothiazole in ethanol.
Reflux: The mixture is heated under reflux for several hours to ensure complete reaction.
Cooling and Filtration: After the reaction is complete, the mixture is cooled, and the product is filtered and washed with cold ethanol to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
The compound exhibits significant biological activity, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one derivatives: Compounds with different substituents on the aromatic rings.
Schiff bases: Other Schiff bases with similar structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both hydroxyl and benzothiazolyl groups. This dual functionality enhances its reactivity and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H10N2O2S |
|---|---|
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
2-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H10N2O2S/c17-12-7-3-1-5-10(12)9-15-16-14(18)11-6-2-4-8-13(11)19-16/h1-9,17H/b15-9+ |
Clave InChI |
MKZIFAPLZKYZMW-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/N2C(=O)C3=CC=CC=C3S2)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NN2C(=O)C3=CC=CC=C3S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


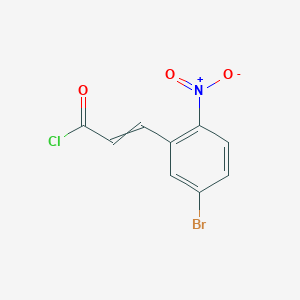
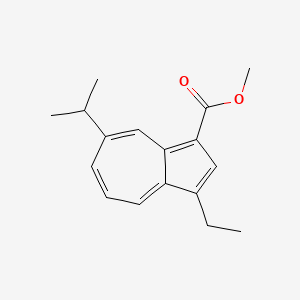
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
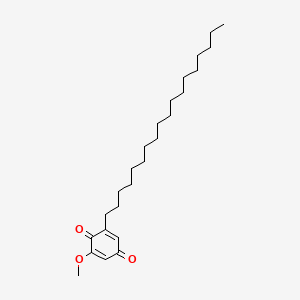
![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
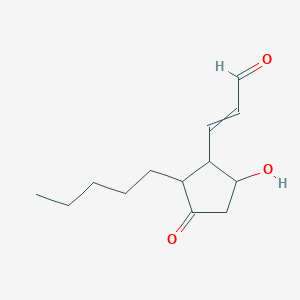
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

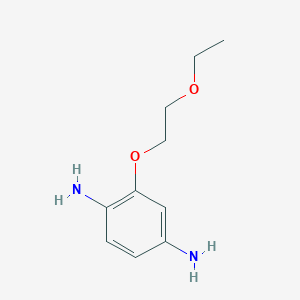
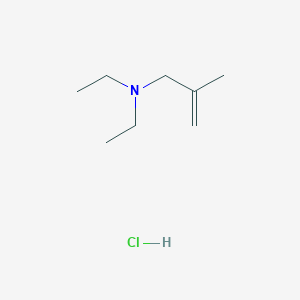
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
